molecular formula C13H15F2NO2 B13134163 Benzyl 3,3-difluoropiperidine-1-carboxylate

Benzyl 3,3-difluoropiperidine-1-carboxylate

Cat. No.: B13134163
M. Wt: 255.26 g/mol
InChI Key: XYDYIGIVMJVILM-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative. This compound is characterized by the presence of two fluorine atoms at the 3-position of the piperidine ring and a benzyl group attached to the nitrogen atom. The molecular formula is C13H15F2NO2, and it has a molecular weight of 255.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,3-difluoropiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents. One common method is the reaction of 3,3-difluoropiperidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3,3-difluoropiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine atoms enhance the compound’s stability and binding affinity, making it a potent inhibitor or activator of various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3,3-difluoropiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H15F2NO2

Molecular Weight

255.26 g/mol

IUPAC Name

benzyl 3,3-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C13H15F2NO2/c14-13(15)7-4-8-16(10-13)12(17)18-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

XYDYIGIVMJVILM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(F)F

Origin of Product

United States

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